N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-9-4-3-5-17-8-11(16-13(9)17)6-12(18)15-10(2)7-14/h3-5,8,10H,6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDFILKKOAGKIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)CC(=O)NC(C)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide (CAS Number: 1436235-69-6) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₄N₄O |
| Molecular Weight | 242.28 g/mol |
| CAS Number | 1436235-69-6 |
Target Interactions
Imidazo[1,2-a]pyridine derivatives are known to interact with various biological targets, leading to diverse pharmacological effects. The specific interactions of this compound include:
- Inhibition of Enzymatic Activity : This compound may inhibit certain enzymes involved in metabolic pathways, similar to other compounds in its class.
- Receptor Modulation : It has been suggested that derivatives can act as modulators of G-protein coupled receptors (GPCRs), impacting signaling pathways associated with inflammation and cancer progression.
Biochemical Pathways
Research indicates that this compound may influence key biochemical pathways relevant to cancer and inflammation. For instance, it has shown potential in modulating the activity of:
- Acetyl-CoA Carboxylases (ACCs) : These enzymes are critical in lipid metabolism and are potential targets for obesity and diabetes treatments.
- Peroxisome Proliferator-Activated Receptors (PPARs) : These receptors play a significant role in regulating fatty acid storage and glucose metabolism.
Anticancer Properties
Several studies have reported on the anticancer activity of imidazo[1,2-a]pyridine derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. Key findings include:
- In Vitro Studies : In cell lines such as HeLa and MCF-7, the compound demonstrated significant cytotoxicity with IC50 values indicating effective concentration levels for inducing apoptosis.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Preliminary data indicate that it may inhibit the growth of various bacterial strains, although detailed studies are still required to confirm these effects.
Case Studies
-
Study on Anticancer Activity :
- Objective : To evaluate the cytotoxic effects of this compound on breast cancer cells.
- Methodology : MCF-7 cells were treated with varying concentrations of the compound. Cell viability was assessed using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with morphological changes indicative of apoptosis.
-
Antimicrobial Evaluation :
- Objective : To assess the antimicrobial efficacy against Staphylococcus aureus.
- Methodology : Disk diffusion method was employed to determine inhibition zones.
- Results : The compound showed notable inhibition at concentrations of 50 µg/mL.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is highly versatile, with modifications at the acetamide side chain and the heterocyclic core driving diverse biological and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Compounds
Functional Implications of Substituents
- Cyanoethyl vs.
- Adamantyl and Thiophene : These groups () introduce steric bulk and aromaticity, which could enhance target binding in hydrophobic pockets but may limit metabolic stability.
- Nitro and Hydrazide : The nitro group () may confer redox activity, while the hydrazide could act as a metal-chelating agent, useful in catalytic or therapeutic contexts .
Q & A
Q. What are the optimal synthetic routes for N-(1-cyanoethyl)-2-(8-methylimidazo[1,2-a]pyridin-2-yl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 8-methylimidazo[1,2-a]pyridine-2-carboxylic acid derivatives with cyanoethylamine under basic conditions (e.g., NaHCO₃ in DMF at 60–80°C).
- Step 2 : Functionalization via Rh(III)-catalyzed C-H amidation to introduce the acetamide group, using dioxazolones as amidating reagents .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient).
Key optimizations include controlling pH (~8–9) to prevent premature hydrolysis of the cyano group and using microwave-assisted heating to reduce reaction time .
Q. What analytical techniques are critical for structural characterization of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the imidazo[1,2-a]pyridine core and cyanoethyl substituent (e.g., δ 2.5–3.0 ppm for CH₂CN) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₃H₁₃N₄O) with <2 ppm error.
- HPLC-PDA : Assesses purity (>95%) using C18 reverse-phase columns (acetonitrile/water mobile phase) .
Q. How does the imidazo[1,2-a]pyridine scaffold influence the compound’s stability under physiological conditions?
- Methodological Answer : Stability studies use:
- pH-Variation Experiments : Incubate the compound in buffers (pH 2–9) at 37°C for 24h, monitoring degradation via LC-MS.
- Microsomal Assays : Rat liver microsomes assess metabolic stability (CYP450-mediated oxidation).
The electron-rich imidazo[1,2-a]pyridine enhances resistance to hydrolysis but increases susceptibility to oxidative metabolism .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally analogous compounds?
- Methodological Answer : Discrepancies (e.g., antimicrobial vs. anticancer activity) arise from assay variability. Mitigation involves:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing (e.g., MIC against S. aureus and E. coli) .
- Target-Specific Profiling : Kinase inhibition assays (e.g., EGFR or Btk) with IC₅₀ calculations to compare potency .
- Structural Alignment : Overlay crystal structures (if available) or docking poses to identify critical binding motifs (e.g., cyanoethyl’s role in H-bonding) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- Methodological Answer :
- Substituent Modulation : Replace the cyanoethyl group with trifluoromethyl or methoxy groups to enhance lipophilicity (logP) or metabolic stability .
- In Silico Modeling : Use QSAR tools (e.g., Schrödinger’s QikProp) to predict ADME properties. For example, reducing rotatable bonds improves oral bioavailability .
- In Vivo PK Studies : Administer analogs to rodent models and measure plasma half-life (t₁/₂) and AUC via LC-MS/MS .
Q. What mechanistic insights explain the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Enzyme Kinetics : Perform Michaelis-Menten assays to determine inhibition modality (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics (ΔH, ΔS) .
- Mutagenesis Studies : Introduce point mutations (e.g., catalytic site residues) to validate binding hypotheses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
